molecular formula C10H9FN2O B13328276 4-(2-fluoro-4-methoxyphenyl)-1H-imidazole

4-(2-fluoro-4-methoxyphenyl)-1H-imidazole

Cat. No.: B13328276
M. Wt: 192.19 g/mol
InChI Key: CRBYKEOMUWIGGG-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-Methoxy-Phenyl)-1H-Imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a fluorine atom and a methoxy group on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-4-Methoxy-Phenyl)-1H-Imidazole typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-4-methoxyacetophenone.

    Formation of Imidazole Ring: The key step involves the formation of the imidazole ring through a cyclization reaction. This can be achieved by reacting 2-fluoro-4-methoxyacetophenone with formamide and ammonium acetate under reflux conditions.

    Purification: The crude product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of 4-(2-Fluoro-4-Methoxy-Phenyl)-1H-Imidazole can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: 4-(2-Hydroxy-4-Methoxy-Phenyl)-1H-Imidazole.

    Reduction: Dihydro-4-(2-Fluoro-4-Methoxy-Phenyl)-1H-Imidazole.

    Substitution: 4-(2-Substituted-4-Methoxy-Phenyl)-1H-Imidazole derivatives.

Scientific Research Applications

4-(2-Fluoro-4-Methoxy-Phenyl)-1H-Imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-Methoxy-Phenyl)-1H-Imidazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    4-(2-Fluoro-4-Hydroxy-Phenyl)-1H-Imidazole: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(2-Fluoro-4-Methoxy-Phenyl)-1,2,3-Thiadiazole: Contains a thiadiazole ring instead of an imidazole ring.

    4-(2-Fluoro-4-Methoxy-Phenyl)-1,2,3-Selenadiazole: Contains a selenadiazole ring instead of an imidazole ring.

Uniqueness: The presence of both the fluorine atom and the methoxy group on the phenyl ring of 4-(2-Fluoro-4-Methoxy-Phenyl)-1H-Imidazole makes it unique. These substituents enhance its chemical stability and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)-1H-imidazole

InChI

InChI=1S/C10H9FN2O/c1-14-7-2-3-8(9(11)4-7)10-5-12-6-13-10/h2-6H,1H3,(H,12,13)

InChI Key

CRBYKEOMUWIGGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CN=CN2)F

Origin of Product

United States

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